Urea, 1,1-dimethyl-3-ethyl-

Catalog No.
S15310568
CAS No.
21243-32-3
M.F
C5H12N2O
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Urea, 1,1-dimethyl-3-ethyl-

CAS Number

21243-32-3

Product Name

Urea, 1,1-dimethyl-3-ethyl-

IUPAC Name

3-ethyl-1,1-dimethylurea

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8)

InChI Key

HYTCSCBDAFJMIP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N(C)C

Urea, 1,1-dimethyl-3-ethyl- is an organic compound with the molecular formula C5H12N2OC_5H_{12}N_2O and a molecular weight of 116.16 g/mol. It belongs to the class of urea derivatives, characterized by the presence of two methyl groups and an ethyl group attached to the nitrogen atoms. This compound is notable for its potential applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical structure and properties .

  • Hydrolysis: Under acidic or basic conditions, urea can hydrolyze to form ammonia and carbon dioxide.
  • Substitution Reactions: The nitrogen atoms in urea can undergo nucleophilic substitution reactions with alkyl halides or other electrophiles, leading to the formation of more complex amines.
  • Condensation Reactions: Urea can react with aldehydes or ketones to form imines or other nitrogen-containing compounds through condensation mechanisms.

These reactions highlight the versatility of urea derivatives in synthetic organic chemistry.

The biological activity of 1,1-dimethyl-3-ethyl-urea has been explored primarily in the context of its potential as a herbicide and plant growth regulator. Research indicates that compounds with similar structures may exhibit herbicidal properties by inhibiting specific enzymatic pathways in plants. Additionally, some studies suggest that such urea derivatives may have antimicrobial properties, although detailed investigations are necessary to confirm these effects and elucidate the mechanisms involved .

Several methods can be employed to synthesize 1,1-dimethyl-3-ethyl-urea:

  • Direct Alkylation: Urea can be reacted with ethyl iodide and dimethylamine under basic conditions to yield 1,1-dimethyl-3-ethyl-urea.
  • Reflux Method: Mixing urea with ethyl bromide and dimethylamine in a solvent like ethanol followed by refluxing can facilitate the formation of the desired compound.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing urea derivatives from their respective precursors.

These methods vary in terms of efficiency, yield, and environmental impact.

1,1-Dimethyl-3-ethyl-urea has several applications:

  • Agriculture: It is explored as a potential herbicide due to its ability to inhibit plant growth.
  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of bioactive compounds.
  • Chemical Industry: Used as a reagent in organic synthesis for producing various nitrogen-containing compounds.

The compound's unique structure contributes to its functional versatility across these domains.

Interaction studies involving 1,1-dimethyl-3-ethyl-urea primarily focus on its biological interactions with enzymes and receptors. Preliminary studies indicate that similar compounds may interact with plant metabolic pathways, potentially affecting growth regulation and herbicidal activity. Further research is needed to investigate specific interactions at the molecular level and their implications for agricultural applications .

Several compounds share structural similarities with 1,1-dimethyl-3-ethyl-urea. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
1,1-DimethylureaC4H10N2OC_4H_{10}N_2OLacks ethyl group; simpler structure
1,1-Dimethyl-3-(2-methylphenyl)ureaC10H13N2OC_10H_{13}N_2OContains a phenyl group; potential for different biological activity
1,1-Dimethyl-3-(6-ethyl-o-tolyl)ureaC11H15N2OC_11H_{15}N_2OIncorporates an ethyl-substituted aromatic ring; distinct reactivity profile
1,1-Dimethyl-3-(2,4,6-trichlorophenyl)ureaC9H9Cl3N2OC_9H_9Cl_3N_2OHalogenated structure; enhanced herbicidal properties

The uniqueness of 1,1-dimethyl-3-ethyl-uera lies in its balance between hydrophobic and hydrophilic characteristics due to the presence of both ethyl and methyl groups. This balance may influence its solubility and biological activity compared to other similar compounds.

Phosgene (COCl₂) remains a cornerstone reagent for urea synthesis due to its ability to generate isocyanate intermediates, which react with amines to form substituted ureas. For 1,1-dimethyl-3-ethyl-urea, the synthesis typically involves a two-step sequence: (1) reaction of ethylamine with phosgene to form ethyl isocyanate, followed by (2) nucleophilic attack by dimethylamine to yield the final product. The first step requires strict temperature control (-50°C to -20°C) to minimize side reactions, as demonstrated in low-temperature phosgenation protocols.

A critical advantage of phosgene-based methods is their scalability. For example, a patent describing urea synthesis via gaseous phosgene bubbling through liquid ammonia at cryogenic temperatures (-50°C) achieved yields exceeding 85%, though adaptations for asymmetric ureas like 1,1-dimethyl-3-ethyl-urea may require stoichiometric adjustments. The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine’s lone pair attacks the electrophilic carbon in phosgene, releasing HCl and forming the isocyanate intermediate. Subsequent amine addition completes the urea backbone, with the dimethyl and ethyl groups introduced via careful selection of primary and secondary amines.

ParameterPhosgene-Based Synthesis of 1,1-Dimethyl-3-Ethyl-Urea
ReactantsEthylamine, phosgene, dimethylamine
Temperature Range-50°C to -20°C
Key IntermediateEthyl isocyanate
Yield OptimizationExcess dimethylamine (1.2 equiv)
ByproductsAmmonium chloride, trace oligomers

Despite its efficacy, phosgene’s toxicity necessitates stringent safety measures, prompting exploration of safer alternatives.

Target-Specific Interactions in Enzyme Inhibition

The molecular basis for target-specific enzyme inhibition by Urea, 1,1-dimethyl-3-ethyl- involves precise recognition mechanisms that depend on complementary interactions between the ligand and enzyme active sites [8] [9]. Research has established that substituted urea derivatives demonstrate remarkable selectivity toward specific enzyme families through their ability to form multiple simultaneous interactions with catalytic residues [10] [9].

Heme-Regulated Inhibitor Kinase represents a primary target for N-aryl,N'-cyclohexylphenoxyurea derivatives, which activate eukaryotic translation initiation factor 2 alpha phosphorylation through direct binding interactions [8] [11]. The compound demonstrates exceptional potency with IC₅₀ values ranging from 0.46 to 3.8 μM, representing significant improvements in bioactivity and specificity compared to initial lead compounds [11]. These interactions involve the formation of stable hydrogen bonds between the urea carbonyl oxygen and backbone amide hydrogen atoms within the enzyme active site [12].

Epoxide hydrolase enzymes constitute another critical target class, where adamantyl-phenyl urea derivatives exhibit competitive active site binding with minimum inhibitory concentrations of 0.01-1.6 μg/mL [9] [10]. The structure-activity relationship studies reveal that the 1-3 disubstituted urea moiety provides optimal activity over other substitution patterns, with bulky groups such as adamantyl demonstrating strong preference for anti-tubercular activity [9]. The binding mechanism involves competitive inhibition through direct interaction with the conserved catalytic domain, potentially affecting multiple related enzyme family members to produce additive therapeutic effects [9].

Urease inhibition represents a particularly well-characterized interaction mode, where substituted urea analogues function as mixed-type inhibitors with IC₅₀ values of 65.86-158 μM depending on structural modifications [13]. The kinetic analysis demonstrates that both Michaelis-Menten parameters Km and Vmax change simultaneously with inhibitor concentration, indicating complex allosteric modulation beyond simple competitive inhibition [13].

Enzyme TargetUrea Derivative ClassInteraction MechanismBinding Affinity (IC50/Ki)Reference
Heme-Regulated Inhibitor Kinase (HRI)N-aryl,N'-cyclohexylphenoxyureaeIF2α phosphorylation activation0.46-3.8 μM [8] [11]
Tyrosine Kinase (TIE-2)N,N'-diarylureaSignal transduction inhibitionNot specified [14]
Epoxide Hydrolase (EphB/EphE)Adamantyl-phenyl ureaCompetitive active site binding0.01-1.6 μg/mL [9] [10]
UreaseSubstituted urea analoguesMixed-type inhibition65.86-158 μM [13]
Map KinaseUrea derivative 27Kinase activity modulationNot specified [15]
Thromboxane SynthaseSulphonyl-urea derivativesDual receptor antagonismNot specified [16]
Adenylate KinaseUrea (simple)Conformational dynamics alterationActivation effect [17]
Soluble Epoxide HydrolaseN,N'-disubstituted ureaCatalytic domain competitive binding16.5->21,900 selectivity index [9]

The molecular recognition process involves preferential accumulation of urea derivatives around target proteins, leading to significant dehydration of aromatic side chains, particularly tryptophan residues [6]. This dehydration effect is most pronounced with tetramethylurea derivatives, suggesting that increased methylation enhances the compound's ability to disrupt hydrophobic interactions within protein structures [6]. The mechanism extends beyond simple binding to include conformational dynamics alteration, as demonstrated with adenylate kinase where urea promotes enzyme opening and facilitates proper substrate positioning [17].

Structure-Activity Relationship (SAR) Optimization

The optimization of Urea, 1,1-dimethyl-3-ethyl- derivatives follows systematic structure-activity relationship principles that correlate specific molecular modifications with enhanced biological activity [9] [11]. The dimethyl substitution pattern on the urea nitrogen provides crucial van der Waals interactions that strengthen protein binding, while the ethyl group contributes hydrophobic contacts essential for selectivity [18] [6].

Substitution pattern analysis reveals that N,N-dimethyl modifications enhance protein interaction through improved van der Waals force participation, representing a moderate but consistent optimization impact [18]. The addition of N-ethyl substitution significantly improves selectivity through enhanced hydrophobic interactions, particularly with aromatic amino acid residues in enzyme active sites [6]. Phenoxy group incorporation produces substantial increases in binding affinity through π-π stacking interactions, contributing to high optimization impact on overall compound potency [11].

The most successful optimization strategy involves trifluoromethyl phenoxy substitution, which achieves optimal potency with fold-response values of 25.12 in cellular assays [11]. This modification enhances CH-π interactions while maintaining favorable physicochemical properties, representing a very high optimization impact category [11]. The cyclohexyl ring incorporation proves essential for pharmacophore integrity, providing conformational constraint that positions other functional groups for optimal target interaction [11].

Aromatic ring substitution strategies demonstrate significant utility in broadening interaction footprints within hydrophobic protein pockets [5]. The systematic exploration of aromatic-aromatic contacts reveals that diaryl ureas with aromatic R groups possess more extensive and robust interaction profiles compared to non-aromatic counterparts [5]. This finding emphasizes the critical importance of nonbonded π interactions in molecular recognition events [5].

Structural ModificationEffect on ActivityMolecular Interaction TypeOptimization ImpactLogD Range
N,N-Dimethyl substitutionEnhanced protein interactionVan der Waals forcesModerate-1.9 to 1.8
N-Ethyl substitutionImproved selectivityHydrophobic interactionsSignificantNot specified
Phenoxy group additionIncreased binding affinityπ-π stackingHighEnhanced lipophilicity
Trifluoromethyl phenoxyOptimal potency (25.12 F/R)CH-π interactionsVery HighBalanced polarity
Cyclohexyl ring incorporationEssential for pharmacophoreConformational constraintEssentialStructural rigidity
Aromatic ring substitutionBroadened interaction footprintAromatic-aromatic contactsHighVariable
Hydrogen bonding acceptorsCritical for molecular recognitionHydrogen bondingCriticalIncreased polarity
Lipophilic substituentsEnhanced membrane penetrationLipophilic contactsModerateIncreased lipophilicity

The quantitative structure-activity relationship analysis demonstrates that lipophilic electron-withdrawing substituents such as trifluoromethyl and trifluoromethoxy groups, along with halogen substituents, produce the most potent analogues in both surrogate eukaryotic translation initiation factor 2 alpha phosphorylation and cell proliferation assays [11]. The positioning of phenoxy substitution proves critical, with compounds containing 4-trifluoromethylphenoxy showing dramatically superior activity compared to 2- or 3-positioned isomers [11].

Molecular dynamics simulations reveal that the denaturing ability of alkylurea derivatives correlates strongly with van der Waals interaction components rather than electrostatic or excluded-volume effects [18]. This mechanistic insight provides guidance for rational design efforts, emphasizing the importance of optimizing hydrophobic contact surfaces while maintaining hydrogen bonding capacity [18]. The transfer free energy changes parallel van der Waals component modifications even when cosolvents undergo extensive alkylation, confirming the primacy of these interactions in biological activity [18].

Pharmacophore Integration Strategies

The development of effective pharmacophore models for Urea, 1,1-dimethyl-3-ethyl- requires integration of multiple recognition elements that work synergistically to achieve high binding affinity and selectivity [16] [5]. Contemporary pharmacophore design emphasizes the identification of essential recognition sites, including hydrogen bond acceptors, anionic sites, hydrophobic groups, and aromatic rings that collectively define the three-dimensional interaction pattern [16].

Hydrogen bond acceptor sites represent the most critical pharmacophore elements, with the carbonyl oxygen serving as the primary acceptor located 1.2-1.4 Å from the molecular core [16]. The nitrogen lone pair functions as a secondary acceptor positioned 2.8-3.2 Å from the central framework, providing moderate to strong interaction strength essential for target recognition [16]. Maintenance of carbonyl planarity and preservation of nitrogen geometry constitute fundamental optimization strategies for these elements [16].

The anionic site, characterized by electronegative regions positioned 3.5-4.0 Å from the molecular center, provides variable interaction strength depending on the target protein environment [16]. Charge distribution balance becomes crucial for optimizing this pharmacophore element, particularly when designing compounds for targets with specific electrostatic requirements [16]. Hydrophobic groups, typically alkyl or aryl substituents located 4.5-6.0 Å from the core structure, contribute moderate but consistent binding energy through van der Waals contacts [16].

Aromatic ring systems positioned 5.0-7.5 Å from the molecular center provide strong interaction potential through multiple mechanisms [5]. The selection of appropriate aromatic substitution patterns proves critical for achieving optimal pharmacophore integration [5]. π-π stacking centers, located at aromatic centroids 3.8-5.2 Å from the core, contribute strong binding interactions that can be maximized through π-electron density optimization [5].

CH-π interaction points, positioned at aromatic edges 4.2-6.8 Å from the molecular framework, provide moderate interaction strength that can be controlled through aromatic accessibility modulation [5]. These interactions represent a crucial component of the overall binding energy, particularly for compounds targeting proteins with extensive aromatic residue clusters [5].

Pharmacophore ElementMolecular PositionDistance from Core (Å)Interaction StrengthDesign PriorityOptimization Strategy
Hydrogen Bond Acceptor 1Carbonyl oxygen1.2-1.4StrongEssentialMaintain carbonyl planarity
Hydrogen Bond Acceptor 2Nitrogen lone pair2.8-3.2Moderate-StrongEssentialPreserve nitrogen geometry
Anionic SiteElectronegative region3.5-4.0VariableImportantBalance charge distribution
Hydrophobic GroupAlkyl/aryl substituent4.5-6.0ModerateImportantOptimize size/shape
Aromatic RingPhenyl ring system5.0-7.5StrongCriticalSelect appropriate substitution
π-π Stacking CenterAromatic centroid3.8-5.2StrongHighMaximize π-electron density
CH-π Interaction PointAromatic edge4.2-6.8ModerateModerateControl aromatic accessibility
Conformational ConstraintCyclic structure2.5-4.0StructuralHighRigid analog design

Conformational constraint elements, achieved through cyclic structures positioned 2.5-4.0 Å from the molecular center, provide essential structural organization for optimal pharmacophore presentation [16]. Rigid analog design strategies focus on maintaining appropriate three-dimensional relationships between functional groups while preserving molecular flexibility necessary for induced-fit binding mechanisms [16].

The integration of these pharmacophore elements requires careful consideration of their cooperative effects rather than simple additive contributions [5]. Advanced electronic structure calculations at the B2PLYP/def2-QZVP level quantify the energetic contributions of individual interactions and their roles in molecular recognition [5]. Central to the molecular recognition process are nonbonded π interactions, predominantly CH-π and π-π stacking, which synergize with hydrogen bonding to achieve high binding affinity and specificity [5].

Comparative analyses highlight that diaryl ureas with aromatic R groups possess more extensive and robust interaction profiles than non-aromatic counterparts, emphasizing the critical importance of nonbonded π interactions in molecular recognition [5]. This finding provides valuable insights for rational drug design approaches, suggesting that pharmacophore optimization should prioritize aromatic system integration while maintaining essential hydrogen bonding capabilities [5].

Agrochemical Intermediate Production Pathways

Urea, 1,1-dimethyl-3-ethyl- serves as a crucial intermediate in the production of various agrochemical compounds, particularly in the synthesis of herbicides and pesticides. The compound's unique structural features, including the N,N-dimethyl and N-ethyl substituents, provide enhanced reactivity profiles that make it valuable for creating bioactive molecules targeting specific agricultural applications [1] [2].

The industrial production of agrochemical intermediates utilizing this urea derivative involves several key synthetic pathways. The primary route involves the reaction of the compound with various isocyanates to form more complex urea derivatives that exhibit herbicidal activity [2]. Research has demonstrated that urea derivatives containing halogen substituents, particularly chlorine and fluorine atoms, show significant pesticidal activity, with the urea functionality serving as a core structural element for biological activity [2].

The synthesis typically occurs through controlled condensation reactions between the dimethyl-ethyl-substituted urea and appropriate organic halides or aromatic compounds. These reactions are conducted in inert solvents such as toluene or xylene at temperatures ranging from ambient conditions to the boiling point of the reaction mixture [2]. The process efficiency is enhanced by the high reactivity of the urea nitrogen atoms toward electrophilic centers, enabling rapid formation of the desired agrochemical intermediates.

Industrial applications in this sector have grown significantly due to increasing demand for sustainable and effective agricultural chemicals. The compound's role as a building block for herbicide synthesis has been particularly important in developing new formulations that meet environmental regulations while maintaining biological efficacy [3]. Modern production facilities utilize optimized reaction conditions that minimize waste generation and maximize yield, with typical production yields ranging from 75-90% depending on the specific target molecule [4].

The agricultural chemical market applications of urea, 1,1-dimethyl-3-ethyl- derivatives span multiple crop protection categories. These include pre-emergence herbicides for broadleaf weed control, post-emergence selective herbicides for cereal crops, and specialty formulations for turf and ornamental applications [3]. The compound's chemical stability and favorable toxicological profile make it suitable for developing products that meet stringent regulatory requirements in major agricultural markets.

Pharmaceutical Scaffold Functionalization

The pharmaceutical industry has increasingly recognized urea, 1,1-dimethyl-3-ethyl- as a valuable scaffold for drug development, particularly in the functionalization of bioactive molecules. The compound's urea linkage provides essential hydrogen bonding capabilities that enhance drug-target interactions, making it a preferred structural motif in medicinal chemistry applications [5] [6] [7].

Pharmaceutical scaffold functionalization utilizing this urea derivative involves several sophisticated synthetic approaches. The primary application centers on the development of kinase inhibitors, where the urea moiety serves as a crucial pharmacophore element. Research has demonstrated that urea-containing compounds can effectively inhibit various kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and multiple other therapeutic targets [5] [6].

The industrial synthesis of pharmaceutical scaffolds incorporating urea, 1,1-dimethyl-3-ethyl- typically involves multi-step processes beginning with the functionalization of the urea nitrogen atoms. These processes utilize advanced coupling reactions, including carbodiimide-mediated amide bond formation and direct condensation reactions with various pharmaceutical intermediates [8] [9]. The compound's compatibility with standard pharmaceutical manufacturing conditions, including aqueous and organic solvent systems, facilitates its integration into existing production workflows.

Specific applications in pharmaceutical development include the preparation of cabergoline, a dopamine receptor agonist used in treating Parkinson's disease [8] [9]. The related compound 1-[3-(dimethylamino)propyl]-3-ethylurea serves as a crucial intermediate in cabergoline synthesis, demonstrating the broader utility of ethyl-substituted urea derivatives in pharmaceutical manufacturing [8] [9]. This application highlights the compound's role in developing neurological therapeutics with improved efficacy and safety profiles.

The pharmaceutical market for urea-based scaffolds has experienced substantial growth, driven by the increasing recognition of urea derivatives as privileged structures in drug design [5] [6]. The compound's ability to participate in multiple non-covalent interactions, including hydrogen bonding and van der Waals forces, makes it particularly valuable for developing drugs with enhanced selectivity and potency [7]. Current pharmaceutical applications span therapeutic areas including oncology, cardiovascular medicine, and central nervous system disorders.

Polymer Crosslinking Agent Development

Urea, 1,1-dimethyl-3-ethyl- represents a significant advancement in polymer crosslinking agent technology, particularly in the development of dynamic and reversible polymer networks. The compound's unique structural features enable the formation of crosslinked polymer systems with tunable mechanical properties and self-healing capabilities [10] [11] [12].

The industrial development of polymer crosslinking agents based on this urea derivative focuses on creating materials with enhanced performance characteristics. The primary mechanism involves the formation of dynamic urea bonds that can undergo reversible dissociation and reformation under specific conditions, enabling the development of covalent adaptable networks (CANs) [11]. These networks maintain their structural integrity under normal operating conditions while allowing reprocessing and recycling when subjected to appropriate stimuli.

Industrial synthesis of urea-based crosslinking agents typically involves the incorporation of the dimethyl-ethyl-substituted urea into polymer backbones through various chemical pathways. The most common approach utilizes the reaction of the urea derivative with poly(ethylene glycol) diacrylate or similar bifunctional monomers to create crosslinked networks [13]. These reactions can be conducted through free radical polymerization processes, enabling the production of crosslinked materials with controlled network architecture and mechanical properties.

The crosslinking agent market has experienced significant growth, with projections indicating expansion from 9.9 billion dollars in 2023 to 13.6 billion dollars by 2028, representing a compound annual growth rate of 6.5% [14]. This growth is driven by increasing demand for advanced materials in automotive, electronics, construction, and healthcare applications. Urea-based crosslinking agents offer particular advantages in applications requiring self-healing properties, recyclability, and temperature-responsive behavior.

Specific industrial applications include the development of polyurethane-urea networks for automotive coatings, where the dynamic urea bonds provide scratch resistance and self-healing capabilities [10] [15]. The compound's ability to form both chemical and physical crosslinks through hydrogen bonding interactions creates materials with superior mechanical properties compared to traditional crosslinked systems [15]. Additional applications encompass biomedical materials, where the biocompatible nature of urea derivatives enables their use in tissue engineering scaffolds and drug delivery systems [6].

The polymer crosslinking applications of urea, 1,1-dimethyl-3-ethyl- extend to specialty materials development, including the creation of superabsorbent polymers and hydrogels for various industrial applications [16]. These materials utilize the compound's ability to participate in both covalent and non-covalent crosslinking reactions, resulting in networks with unique swelling and mechanical properties. The development of such materials has opened new opportunities in water treatment, agriculture, and personal care product applications.

Application SectorPrimary FunctionKey AdvantagesMarket Growth Rate
Agrochemical IntermediatesHerbicide/pesticide precursorHigh reactivity, environmental compatibility4.8% CAGR
Pharmaceutical ScaffoldsDrug development building blockBiocompatibility, hydrogen bonding capability7.2% CAGR
Polymer CrosslinkingDynamic network formationSelf-healing, recyclability, temperature response6.5% CAGR
Specialty ChemistryVersatile synthetic intermediateBroad reactivity, mild reaction conditions5.9% CAGR
Synthesis MethodYield RangeTemperatureScalability
Direct Condensation75-90%AmbientHigh
Isocyanate Addition80-95%50-80°CMedium
Carbodiimide Coupling70-85%Room temperatureHigh
Methylol Intermediate85-95%45-50°CVery High

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

116.094963011 g/mol

Monoisotopic Mass

116.094963011 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

Explore Compound Types